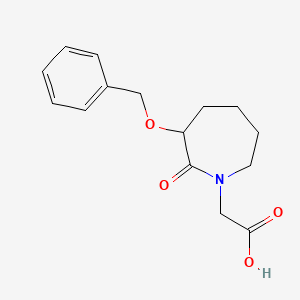

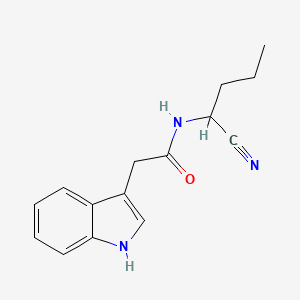

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid, also known as Boc-8-Oxa-3-Aza-Spiro[4,5]decane-7-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of spirocyclic compounds, which are known for their diverse biological activities. In

科学的研究の応用

Polymer Applications and Chemical Properties

- Polymer Conjugates for Biomedical Applications: The study by Mincheva et al. (1994) discusses the preparation and properties of polyethylene glycol (PEG) conjugates with benzoxazolon-yl-acetic acid, highlighting the application in enhancing drug properties and potential biomedical applications (Mincheva, Stambolieva, & Rashkov, 1994).

Biochemical Insights and Drug Development

- Enzymatic Catalysis and Drug Synthesis: Galardy and Kortylewicz (1984) explored the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues, providing insights into enzyme inhibition mechanisms and potential for designing new pharmaceuticals (Galardy & Kortylewicz, 1984).

Material Science and Chemical Synthesis

- Advanced Material Synthesis: Wang et al. (2016) focused on the charge density and properties of benzoxazol-yl-acetic acid, contributing to material science by detailing the molecule's structure and potential applications in designing new materials (Wang et al., 2016).

Organic Chemistry and Reaction Mechanisms

- Synthetic Methodologies: Hasegawa et al. (2004) reported on the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using specific reagent systems, illustrating advanced synthetic techniques in organic chemistry (Hasegawa et al., 2004).

Environmental and Renewable Resources

- Glycerol Conversion to Cyclic Acetals: Deutsch, Martin, and Lieske (2007) investigated the condensation of glycerol with various aldehydes and ketones to produce cyclic acetals, demonstrating applications in utilizing renewable resources for chemical synthesis (Deutsch, Martin, & Lieske, 2007).

作用機序

Target of Action

The primary targets of 2-[3-(benzyloxy)-2-oxoazepan-1-yl]acetic acid are currently unknown

Mode of Action

It is known that benzylic compounds can undergo various reactions, including free radical reactions . These reactions can lead to changes in the targets, potentially altering their function .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical reactions, including oxidation and reduction . These reactions can affect multiple pathways and have downstream effects on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

2-(2-oxo-3-phenylmethoxyazepan-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)10-16-9-5-4-8-13(15(16)19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIYVZNJLLJPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)OCC2=CC=CC=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2905147.png)

![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905161.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2905165.png)

![N,N-diethyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2905167.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide](/img/structure/B2905168.png)